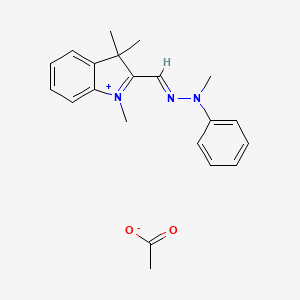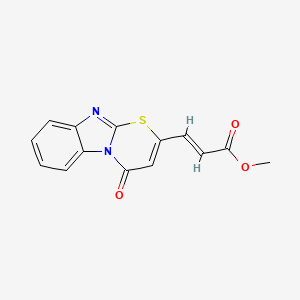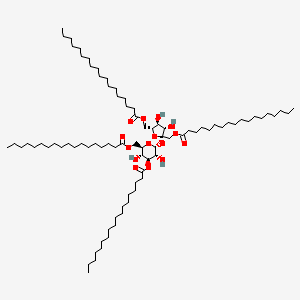
2-Deoxy-2-fluoro-beta-D-ribofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-2-fluoro-beta-D-ribofuranose is a fluorinated sugar derivative that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is a modified form of ribose, where the hydroxyl group at the 2’ position is replaced by a fluorine atom. This modification imparts unique properties to the molecule, making it a valuable tool in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-beta-D-ribofuranose typically involves multiple steps, starting from readily available sugar derivatives. One common method involves the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside, followed by reaction with silylated 5-fluorouracil and further modifications of the sugar moiety . The overall yield of this process is approximately 7.6% over nine steps.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Industrial methods would likely focus on cost-effective and scalable processes, ensuring the compound’s availability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-2-fluoro-beta-D-ribofuranose undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include brominating agents, silylated nucleobases, and various catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with silylated 5-fluorouracil yields a nucleoside analogue with potential therapeutic applications .
Aplicaciones Científicas De Investigación
2-Deoxy-2-fluoro-beta-D-ribofuranose has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Deoxy-2-fluoro-beta-D-ribofuranose involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation, making it an effective tool for gene silencing and other molecular interventions . The compound targets specific molecular pathways, including those involved in DNA and RNA synthesis, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Deoxy-2,2-difluoro-D-ribofuranose: Another fluorinated sugar derivative with similar properties.
2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine: A nucleoside analogue with comparable biological activity.
Uniqueness
2-Deoxy-2-fluoro-beta-D-ribofuranose stands out due to its specific fluorine substitution at the 2’ position, which imparts unique stability and reactivity characteristics. This makes it particularly valuable in applications requiring enhanced resistance to enzymatic degradation and precise molecular targeting .
Propiedades
Número CAS |
125155-47-7 |
|---|---|
Fórmula molecular |
C5H9FO4 |
Peso molecular |
152.12 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3-,4-,5-/m1/s1 |
Clave InChI |
RTUWTJAKZMHWBQ-TXICZTDVSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@@H](O1)O)F)O)O |
SMILES canónico |
C(C1C(C(C(O1)O)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)


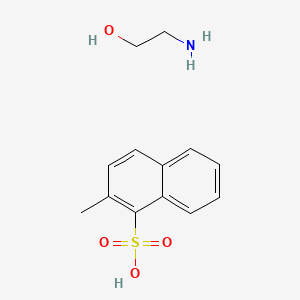
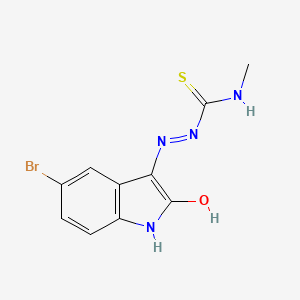
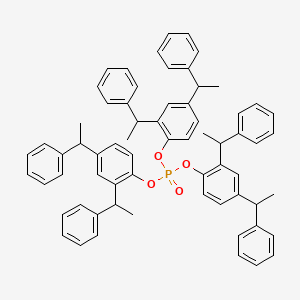
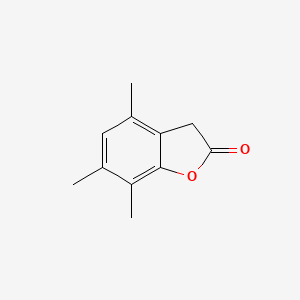
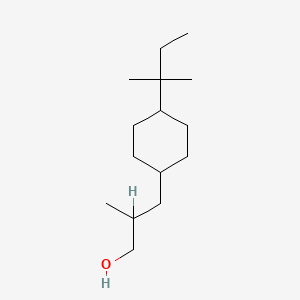
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
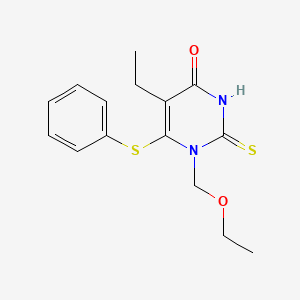
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)
